2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
Description
This compound belongs to the pyrimidinone-quinazoline hybrid family, characterized by a pyrimidin-4(3H)-one core substituted with a quinazolin-2-ylamino group and a propenyl side chain. The 8-methoxy and 4-methyl substituents on the quinazoline ring enhance lipophilicity and may influence binding interactions in biological systems .
Properties
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-5-7-13-11(3)20-18(22-16(13)24)23-17-19-10(2)12-8-6-9-14(25-4)15(12)21-17/h5-6,8-9H,1,7H2,2-4H3,(H2,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCRXSAFKPEDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=C(C(=O)N3)CC=C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidine intermediates. The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents . The pyrimidine ring is often constructed via condensation reactions involving suitable aldehydes and amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinazoline and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include modifications to the quinazoline substituents, pyrimidinone side chains, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrimidinone-Quinazoline Derivatives
*Calculated based on analogous structures.
Key Observations:
Quinazoline Modifications: The 8-methoxy group in the target compound may improve metabolic stability compared to ethoxy or methyl substituents .
Substitution with a benzyl group (e.g., 5-(4-methylbenzyl)) increases steric bulk, which may affect target binding .
Biological Activity
The compound 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one , with a CAS number of 903468-04-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which incorporates both quinazoline and pyrimidine moieties, suggests a diverse range of interactions with biological targets, making it a candidate for therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 339.39 g/mol . Its structural features include:
- An 8-methoxy group on the quinazoline ring.
- A 6-methyl and 5-(prop-2-en-1-yl) substituent on the pyrimidine ring.
These attributes contribute to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:
- HeLa (human cervix carcinoma)
- CEM (human T lymphocyte)
- HT-29 (colorectal adenocarcinoma)
In one study, the compound demonstrated an IC50 value ranging from 5.4 to 17.2 μM , indicating significant cytotoxic activity against these cell lines . The mechanism of action appears to involve the modulation of cellular processes such as apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses the ability to inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation . This activity may be linked to its ability to interfere with bacterial protein synthesis or cell wall integrity.
The proposed mechanism of action for this compound involves:
- Inhibition of tubulin polymerization : Similar to other known anticancer agents, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
- Induction of oxidative stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to mitochondrial dysfunction and apoptosis .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth through apoptosis induction. The results highlighted its potential as an anticancer agent, particularly for solid tumors resistant to conventional therapies .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 6.5 |
| CEM | 10.0 |
| HT-29 | 8.7 |
| A2780 | 12.3 |
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains, showing variable efficacy. Further studies are needed to establish its clinical relevance.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 25 |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?
The compound can be synthesized via multi-step reactions, starting with the preparation of the quinazoline and pyrimidinone cores. Key steps include:
- Condensation reactions to introduce the methoxy and methyl groups on the quinazoline ring (e.g., using 8-methoxy-4-methylquinazolin-2-amine as a precursor) .
- Substitution reactions to attach the propenyl group to the pyrimidinone core, often employing allyl bromide under basic conditions .
- Optimization strategies : Use polar aprotic solvents (e.g., DMF) with catalysts like potassium carbonate, and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions, with methoxy (~δ 3.8–4.0 ppm) and propenyl (δ 5.0–5.8 ppm) groups serving as diagnostic signals .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the pyrimidinone ring) .
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity (>95%) and detect by-products .
Q. How can researchers ensure compound stability during storage and experimental use?
- Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the propenyl group.
- Conduct accelerated stability studies by exposing the compound to varying pH, temperature, and light conditions, with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., kinase inhibition) across studies be resolved?
- Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives .
- Purity checks : Use LC-MS to confirm the absence of impurities (e.g., synthesis by-products) that may interfere with activity .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to assess if rapid metabolism explains inconsistent in vivo results .
Q. What computational approaches are recommended to predict interactions with biological targets (e.g., kinases)?
- Molecular docking : Use software like AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonding with the pyrimidinone core and hydrophobic interactions with the quinazoline ring .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns to identify critical residues (e.g., hinge-region interactions in kinases) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against specific targets?
- Analog synthesis : Modify substituents (e.g., replace propenyl with cyclopropyl or halogens) and test in kinase inhibition assays .
- Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR or VEGFR2) to guide rational design .
Q. What experimental strategies are recommended to investigate the compound’s environmental fate and ecotoxicology?
- Photodegradation studies : Expose the compound to UV light and analyze degradation products via HPLC-MS .
- Aquatic toxicity assays : Use Daphnia magna or algal models to assess EC₅₀ values, referencing OECD guidelines for standardized protocols .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Reaction reproducibility : Replicate protocols under controlled conditions (e.g., anhydrous solvents, strict temperature control) .
- By-product analysis : Use GC-MS or NMR to identify side products (e.g., incomplete substitution at the pyrimidinone C5 position) .
Q. Why might biological activity vary between in vitro and in vivo studies?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .
- Metabolite identification : Use high-resolution MS to detect active/inactive metabolites that explain reduced in vivo efficacy .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
